molecular formula C51H70N8O7 B10775628 His-Leu-lopinavir

His-Leu-lopinavir

货号: B10775628
分子量: 907.1 g/mol
InChI 键: CNRARJITWNMDCM-XGZCXRAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

His-Leu-lopinavir is a histidine-based dipeptide prodrug of lopinavir, an HIV protease inhibitor. This compound is designed to enhance the bioavailability and therapeutic efficacy of lopinavir by leveraging the properties of histidine and leucine. Lopinavir is commonly used in combination with ritonavir to treat HIV infections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of His-Leu-lopinavir involves the conjugation of histidine and leucine to lopinavir. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: His-Leu-lopinavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

His-Leu-lopinavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide conjugation and prodrug design.

    Biology: Investigated for its potential to enhance the bioavailability and efficacy of lopinavir in cellular and animal models.

    Medicine: Explored as a therapeutic agent for HIV treatment, particularly in combination with other antiretrovirals.

    Industry: Utilized in the development of advanced drug delivery systems and formulations .

作用机制

His-Leu-lopinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing viral replication and load .

相似化合物的比较

Uniqueness of His-Leu-lopinavir: this compound is unique due to its dipeptide structure, which enhances the bioavailability and stability of lopinavir. The conjugation with histidine and leucine allows for improved pharmacokinetic properties and targeted delivery, making it a promising candidate for advanced HIV therapy .

属性

分子式

C51H70N8O7

分子量

907.1 g/mol

IUPAC 名称

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate

InChI

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1

InChI 键

CNRARJITWNMDCM-XGZCXRAPSA-N

手性 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

规范 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。